molecular formula C10H11BrO2 B1468965 3-(3-Bromophenoxy)tetrahydrofuran CAS No. 1342169-08-7

3-(3-Bromophenoxy)tetrahydrofuran

Cat. No.: B1468965
CAS No.: 1342169-08-7
M. Wt: 243.1 g/mol
InChI Key: UKRJSQHOMMGCON-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)tetrahydrofuran is a versatile chemical compound with significant potential in scientific research. This compound is characterized by a tetrahydrofuran ring substituted with a 3-bromophenoxy group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)tetrahydrofuran typically involves the reaction of 3-bromophenol with tetrahydrofuran under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 3-bromophenol, followed by the addition of tetrahydrofuran to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)tetrahydrofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydrofuran derivatives, while oxidation can lead to the formation of lactones or other oxidized products .

Scientific Research Applications

3-(3-Bromophenoxy)tetrahydrofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromophenoxy group can engage in various interactions, such as hydrogen bonding or hydrophobic interactions, with target molecules. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenoxy)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(3-bromophenoxy)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRJSQHOMMGCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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